3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of isovaleraldehyde with cyanothioacetamide and ethyl acetoacetate (or its enamine) in ethanol at room temperature in the presence of morpholine . This reaction yields the desired pyrrole derivative through a series of intermediate steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, yield optimization, and environmental considerations. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and eco-friendly reagents, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of aminopyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, such as aminopyrroles, hydroxypyrroles, and alkylated pyrroles. These derivatives exhibit diverse chemical and biological properties, making them valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are used in the development of new materials and catalysts.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano and carboxylic acid groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and participate in electrostatic interactions contributes to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3-ethoxycarbonyl-4-methyl-6-phenylpyridine-2(1H)-thione: This compound shares similar functional groups but differs in its pyridine ring structure.
4-Aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone: Another related compound with a pyridone ring, exhibiting different chemical properties and applications.
Uniqueness
3-Cyano-5-(ethoxycarbonyl)-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups and pyrrole ring structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O4 |
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Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-cyano-5-ethoxycarbonyl-4-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-3-16-10(15)7-5(2)6(4-11)8(12-7)9(13)14/h12H,3H2,1-2H3,(H,13,14) |
InChI Key |
LLILTSNWYVVIME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C(=O)O)C#N)C |
Origin of Product |
United States |
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